N-(4,5-Dichloropyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
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Description
N-(4,5-Dichloropyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H15Cl2N3O and its molecular weight is 312.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Computational Studies
- Water Mediated Synthesis : A study detailed the water-mediated synthesis of related compounds, showcasing a method for creating complex molecules through three-component reactions. This synthesis approach was complemented by computational chemistry methods, highlighting the molecule's non-linear optical (NLO) properties and potential for molecular docking, indicating its applicability in the development of anticancer agents due to interactions with the colchicine binding site of tubulin (Jayarajan et al., 2019).
Antimicrobial and Antitubercular Activity
- Antimicrobial Agents : New pyridine derivatives were synthesized and showed variable and modest activity against investigated strains of bacteria and fungi, suggesting the potential use of related molecules in antimicrobial treatments (Patel et al., 2011).
- Antitubercular Activity : Research into N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides revealed that some synthesized compounds exhibit moderate antitubercular activity, suggesting a potential path for developing new treatments for tuberculosis (Amini et al., 2008).
Molecular Docking and Pharmacological Activities
- Molecular Docking Studies : A study highlighted the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis. This research provides insights into the antagonist's binding interaction, contributing to understanding how related compounds might interact with biological targets (Shim et al., 2002).
Crystal Engineering and Pharmaceutical Co-Crystals
- Crystal Engineering : The novel carboxamide-pyridine N-oxide synthon was shown to assemble in a triple helix architecture, utilized in synthesizing cocrystals of barbiturate drugs, demonstrating the compound's relevance in crystal engineering and the design of pharmaceutical co-crystals (Reddy et al., 2006).
Chemical Synthesis and Characterization
- Synthesis and Structural Characterization : Research focused on the synthesis and characterization of isomers of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, providing a basis for further exploration of related molecules in chemical synthesis and their potential applications (Kadir et al., 2017).
Properties
IUPAC Name |
N-(4,5-dichloropyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-2-5-19-6-3-10(4-7-19)14(20)18-13-8-11(15)12(16)9-17-13/h1,8-10H,3-7H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLGJVRTGJKLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=NC=C(C(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.